2,4-Dimethylpyrimidine-5-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Search limitations: Scientific databases like PubChem do not contain any entries for 2,4-Dimethylpyrimidine-5-carbaldehyde, but there is a record for a similar molecule, 2-Hydroxy-4,6-dimethylpyrimidine-5-carboxaldehyde []. This suggests that 2,4-Dimethylpyrimidine-5-carbaldehyde might be a less common compound with limited research focus.

- Commercial availability: The compound is listed on a chemical supplier website, but without any specific details on its use.

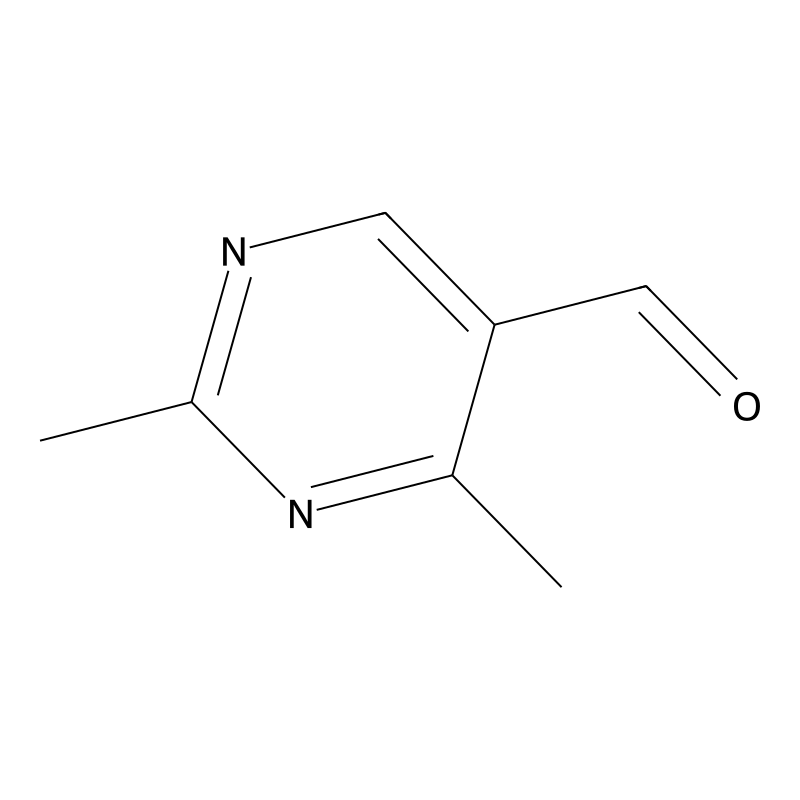

2,4-Dimethylpyrimidine-5-carbaldehyde is an organic compound characterized by its pyrimidine ring structure, which is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. The chemical formula for 2,4-Dimethylpyrimidine-5-carbaldehyde is , and it features a carbonyl group (aldehyde) at the fifth position of the pyrimidine ring. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique structural properties.

- Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

- Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other derivatives.

- Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles to form imines or other nitrogen-containing compounds .

While specific biological activity data for 2,4-Dimethylpyrimidine-5-carbaldehyde is limited, compounds with similar structures often exhibit significant biological properties. Pyrimidine derivatives have been studied for their roles as antimicrobial agents, anti-inflammatory drugs, and inhibitors of various enzymes. The presence of the aldehyde group may also contribute to potential reactivity with biological molecules, making it a candidate for further pharmacological studies.

The synthesis of 2,4-Dimethylpyrimidine-5-carbaldehyde can be achieved through several methods:

- Vilsmeier-Haack Reaction: This involves the reaction of a dimethylpyrimidine derivative with phosphorus oxychloride and dimethylformamide, followed by hydrolysis to yield the aldehyde.

- Aldol Condensation: Using appropriate starting materials such as ketones or aldehydes under basic conditions can yield this compound through a condensation reaction followed by dehydration.

- Functionalization of Pyrimidines: Existing pyrimidine derivatives can be functionalized at the 5-position using various electrophilic reagents to introduce the aldehyde group .

2,4-Dimethylpyrimidine-5-carbaldehyde has potential applications in several fields:

- Pharmaceuticals: It may serve as an intermediate in the synthesis of biologically active compounds.

- Agrochemicals: Its structural properties could be exploited in developing new pesticides or herbicides.

- Chemical Research: As a building block in organic synthesis, it facilitates the development of new materials and compounds .

Interaction studies involving 2,4-Dimethylpyrimidine-5-carbaldehyde typically focus on its reactivity with biological molecules or other chemical species. For instance:

- Reactivity with Amines: The aldehyde group allows for the formation of imines or Schiff bases when reacted with primary amines, which can be studied for their stability and reactivity under physiological conditions.

- Enzyme Inhibition Studies: Similar compounds have been investigated for their ability to inhibit specific enzymes, suggesting that this compound may also display similar interactions worth exploring .

Several compounds share structural similarities with 2,4-Dimethylpyrimidine-5-carbaldehyde. Here are some notable examples:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 2-Methoxypyrimidine-5-carbaldehyde | Methoxy group at position 2 | 0.81 |

| 4,6-Dimethoxypyrimidine-5-carbaldehyde | Dimethoxy groups at positions 4 and 6 | 0.80 |

| 2-Hydroxypyrimidine-5-carbaldehyde | Hydroxy group at position 2 | 0.75 |

| 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde | Chlorine substitution at positions 4 and 6 | 0.60 |

| Methyl 2,4-dimethoxypyrimidine-5-carboxylate | Carboxylate instead of aldehyde | 0.89 |

These compounds exhibit variations in functional groups and positions on the pyrimidine ring, which can significantly influence their chemical reactivity and biological activity. The uniqueness of 2,4-Dimethylpyrimidine-5-carbaldehyde lies in its specific methyl substitutions and the presence of an aldehyde group at position five, which may impart distinct properties compared to its analogs .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant